1-Bromo-3-chloro-2-iodo-4-propoxybenzene
Description
Properties
Molecular Formula |
C9H9BrClIO |
|---|---|
Molecular Weight |
375.43 g/mol |
IUPAC Name |
1-bromo-3-chloro-2-iodo-4-propoxybenzene |
InChI |
InChI=1S/C9H9BrClIO/c1-2-5-13-7-4-3-6(10)9(12)8(7)11/h3-4H,2,5H2,1H3 |
InChI Key |
STOSMNSADIQZOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)Br)I)Cl |
Origin of Product |
United States |
Preparation Methods
Diazotization and Halogen Exchange Strategies
Diazotization reactions are widely employed for introducing halogens at specific positions on aromatic rings. The patent JP H075487B2 details a method for synthesizing 1-bromo-2-chloro-4-fluorobenzene via diazotization of 2-chloro-4-fluoroaniline followed by bromination with cuprous bromide. Adapting this approach, the iodo and chloro groups in 1-bromo-3-chloro-2-iodo-4-propoxybenzene could be introduced sequentially:
Diazotization of 3-chloro-4-propoxy-aniline :
- Treating 3-chloro-4-propoxy-aniline with sodium nitrite in hydrobromic acid at -5–5°C forms the diazonium salt.
- Subsequent bromination with cuprous bromide at 30–40°C introduces the bromo group at the ortho position relative to the propoxy group.
- Yield optimization: The patent reports a 76% yield for 1-bromo-2-chloro-4-fluorobenzene under analogous conditions.
Iodination via Sandmeyer Reaction :
Table 1: Diazotization-Based Halogenation Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| 1 | NaNO₂, HBr, CuBr | 30–40°C | 30 min | ~76% | |
| 2 | KI, CuI, H₂O | 80°C | 2 h | ~60%* |
*Estimated based on analogous iodo-substitution reactions.
Sequential Electrophilic Aromatic Substitution
Electrophilic substitution remains a cornerstone for introducing halogens on benzene rings. However, the presence of multiple directing groups complicates regioselectivity:
Propoxy Group as a Directing Group :
- The propoxy group (–OCH₂CH₂CH₃) is a strong ortho/para-director. Introducing it first could guide subsequent halogenation steps.
- Alkylation of 4-hydroxybenzaldehyde : Reacting 4-hydroxybenzaldehyde with propyl bromide in the presence of K₂CO₃ yields 4-propoxybenzaldehyde, which can be reduced to 4-propoxybenzene.
Halogenation Sequence :
- Iodination : Using ICl in acetic acid introduces iodine at the ortho position to the propoxy group.
- Chlorination : FeCl₃-catalyzed chlorination at the meta position relative to iodine.
- Bromination : Br₂ in H₂SO₄ targets the remaining ortho position relative to chlorine.
Challenges : Competitive side reactions and over-halogenation require precise stoichiometry and low temperatures.
Cross-Coupling Reactions for Late-Stage Functionalization
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings, enable precise aryl-aryl bond formation. While these are typically used for biaryl synthesis, they can also introduce halogens via pre-functionalized boronic esters:
- Suzuki Coupling with Halogenated Boronic Acids :
Table 2: Cross-Coupling Reaction Parameters
| Catalyst | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Toluene/H₂O | 80°C | 12 h | 80% | |
| PdCl₂(dppf) | DMF | 85°C | 4 h | 63% |
Propoxy Group Introduction via Williamson Ether Synthesis
Introducing the propoxy group in the final stages avoids interference with halogenation:
Synthesis of 1-bromo-3-chloro-2-iodobenzene :
- Achieved via sequential halogenation (Section 2).
O-Alkylation of Phenol Intermediate :
Key Consideration : The phenol must be generated via hydrolysis of a protected intermediate (e.g., methoxy group deprotection).
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Advantages | Limitations | Estimated Yield |
|---|---|---|---|
| Diazotization | High regioselectivity | Multi-step, sensitive intermediates | 50–70% |
| Electrophilic Substitution | Cost-effective | Poor control with multiple halogens | 30–50% |
| Cross-Coupling | Modular, scalable | Requires pre-functionalized boronic acids | 60–80% |
| Williamson Ether | Late-stage functionalization | Requires phenol precursor | 70–85% |
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-2-iodo-4-propoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions, alkoxide ions, and amines for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can lead to the formation of an amino-substituted benzene derivative .
Scientific Research Applications
1-Bromo-3-chloro-2-iodo-4-propoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-2-iodo-4-propoxybenzene involves its interaction with specific molecular targets. The halogen atoms and the propoxy group influence its reactivity and binding affinity to various substrates. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of multiple halogens can also enhance its ability to participate in coupling reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzene Derivatives
1-Bromo-3-chloro-4-iodobenzene (C₆H₃BrClI)
- Molecular Weight : 297.35 g/mol
- Substituents : Bromine (1), chlorine (3), iodine (4).
- Key Differences : Lacks the propoxy group, leading to reduced solubility in polar solvents. The absence of an electron-donating alkoxy group diminishes its reactivity in nucleophilic aromatic substitution compared to the target compound .
1-Bromo-2-chloro-4-fluorobenzene (C₆H₃BrClF)
- Molecular Weight : 209.45 g/mol
- Substituents : Bromine (1), chlorine (2), fluorine (4).
- Physical Properties : Boiling point ~106–107°C (analogous to 1-bromo-2-chloroethane) .
- Key Differences : Fluorine’s small size and high electronegativity create strong inductive effects, contrasting with iodine’s polarizability. The absence of a propoxy group reduces steric hindrance .
1-Bromo-3-chloro-2-methoxybenzene (C₇H₆BrClO)
Alkoxy-Substituted Halobenzenes
1-(3-Bromopropoxy)-4-chlorobenzene (C₉H₁₀BrClO)
- Molecular Weight : 265.54 g/mol
- Substituents : Bromopropoxy (1), chlorine (4).
- Structural Data : Single-crystal X-ray analysis reveals a dihedral angle of 76.3° between the benzene ring and propoxy chain, impacting crystallinity and melting behavior .
- Key Differences : Lacks iodine, reducing molecular weight and halogen diversity.
4-Bromo-2-chloro-1-isopropoxybenzene (C₉H₁₀BrClO)
Multi-Halogenated Derivatives with Functional Groups
1-Bromo-4-(bromomethyl)-2-chloro-3-fluorobenzene (C₇H₄Br₂ClF)
- Molecular Weight : 302.37 g/mol
- Substituents : Bromine (1, bromomethyl), chlorine (2), fluorine (3).
4-Bromo-2-chlorobenzonitrile (C₇H₃BrClN)
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Properties/Differences |
|---|---|---|---|---|
| 1-Bromo-3-chloro-2-iodo-4-propoxybenzene | C₉H₉BrClIO | 370.43 | Br (1), Cl (3), I (2), OPr (4) | High steric hindrance; diverse halogen reactivity |
| 1-Bromo-3-chloro-4-iodobenzene | C₆H₃BrClI | 297.35 | Br (1), Cl (3), I (4) | Lacks alkoxy group; lower solubility |
| 1-Bromo-2-chloro-4-fluorobenzene | C₆H₃BrClF | 209.45 | Br (1), Cl (2), F (4) | Small substituents; high electronegativity |
| 1-(3-Bromopropoxy)-4-chlorobenzene | C₉H₁₀BrClO | 265.54 | BrOPr (1), Cl (4) | Propoxy chain; no iodine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
